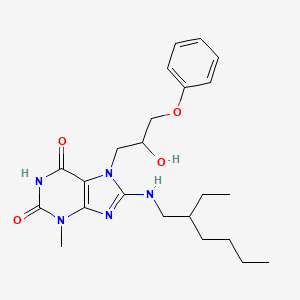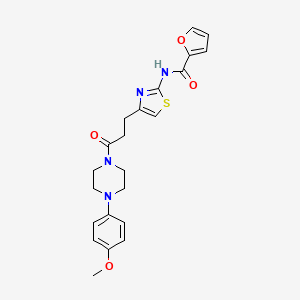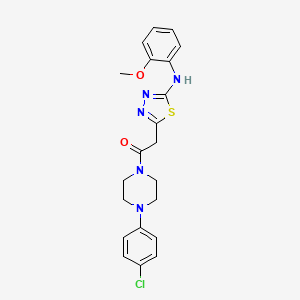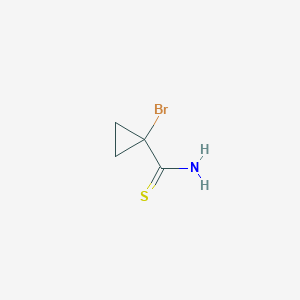
8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a purine derivative, which is a class of compounds known for their biological significance, particularly in the field of antiviral and antimicrobial therapy. Purine derivatives like acyclovir and ganciclovir have been used in medical practice, and there is ongoing research to discover new agents with antimicrobial and antiviral properties within this class .
Synthesis Analysis
The synthesis of related 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines involves the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines. This reaction takes place in an aqueous dioxane medium upon boiling, leading to the formation of 8-amino derivatives . Although the specific synthesis of 8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is not detailed, the general method suggests that a similar approach could be employed for its synthesis.
Molecular Structure Analysis
The structure of the synthesized compounds is confirmed through elemental analysis and 1H NMR-spectrometry. The proton signals of the uracil moiety and the substituent at position 7, as well as the aromatic proton signals, are consistent with the expected structure. The secondary alcohol group's proton signal is also observed, which is relevant to the hydroxy group in the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the purine derivatives are reactive towards amines, which suggests that the compound could also undergo similar reactions with amines to form various derivatives. This reactivity could be exploited to synthesize a range of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physicochemical properties of the related compounds have been studied, although specific details on the compound of interest are not provided. However, the antimicrobial and antifungal activities of a similar compound have been observed against Staphylococcus aureus and Candida albicans, indicating that the compound of interest may also possess these properties. The relationship between chemical structure and biological activity has been explored, which is crucial for understanding the potential applications of the compound .
Relevant Case Studies
In the context of biological activity, one of the synthesized compounds demonstrated antimicrobial and antifungal activity, which was higher than that of reference drugs such as ampicillin and nistatine. This suggests that the compound of interest, with a similar structure, could also exhibit significant biological activity, warranting further investigation .
Another study on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, which are structurally related to the compound of interest, showed that these compounds possess anticonvulsant activity. This indicates the potential for the compound of interest to be evaluated for similar pharmacological properties .
Scientific Research Applications
Antioxidant Activity and Blood Coagulation
Research indicates that derivatives similar to the mentioned compound, involving aminomethylation processes of certain anticonvulsants, have been studied for their antioxidant activities and effects on blood coagulation parameters. For instance, the study conducted by Hakobyan et al. (2020) explored the synthesis of N-aminomethyl derivatives of ethosuximide and pufemide, focusing on their antioxidant properties and impact on blood coagulation, suggesting potential therapeutic applications beyond their original use as anticonvulsants Hakobyan et al., 2020.
Cardiovascular Activity
Another area of interest is the cardiovascular activity of purine derivatives, where Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino derivatives of a similar compound for their electrocardiographic, antiarrhythmic, and hypotensive activity. This research identified compounds with significant prophylactic antiarrhythmic activity, highlighting the potential for developing new cardiovascular therapeutic agents Chłoń-Rzepa et al., 2004.
Antimicrobial and Antifungal Properties
Purine derivatives are also being investigated for their antimicrobial and antifungal properties. Romanenko et al. (2016) focused on the synthesis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, assessing their physicochemical and biological properties against various microbial strains. This study highlighted the antimicrobial and antifungal efficacy of these compounds, suggesting their potential as new antimicrobial and antifungal agents Romanenko et al., 2016.
properties
IUPAC Name |
8-(2-ethylhexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O4/c1-4-6-10-16(5-2)13-24-22-25-20-19(21(30)26-23(31)27(20)3)28(22)14-17(29)15-32-18-11-8-7-9-12-18/h7-9,11-12,16-17,29H,4-6,10,13-15H2,1-3H3,(H,24,25)(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURLWPKPGPXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)
![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)

